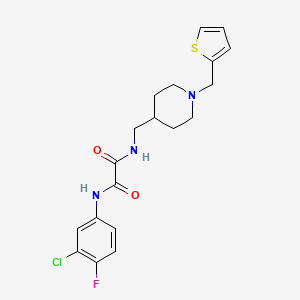

N1-(3-chloro-4-fluorophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O2S/c20-16-10-14(3-4-17(16)21)23-19(26)18(25)22-11-13-5-7-24(8-6-13)12-15-2-1-9-27-15/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQAAWMIVYLRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features, including a chloro-fluoro-substituted aromatic ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 394.9 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxalamide Core : This is achieved by reacting oxalyl chloride with an appropriate amine precursor under controlled conditions.

- Introduction of Chloro and Fluoro Substituents : Halogenation reactions are employed to introduce the chloro and fluoro groups onto the phenyl ring.

- Attachment of the Thiophene Ring : This can be accomplished through coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives as reactants.

While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with specific biological targets, potentially inhibiting certain enzymes or receptors involved in disease pathways. Similar compounds have demonstrated activity against various biological targets, indicating that this compound may possess comparable properties.

Inhibitory Activity

Recent research has highlighted the potential inhibitory effects of compounds with similar structural motifs on various enzymes. For example, compounds containing the 3-chloro-4-fluorophenyl fragment have shown significant inhibitory activity against enzymes such as AbTYR (Tyrosinase), with low micromolar IC50 values reported in studies:

| Compound | IC50 (µM) | Target |

|---|---|---|

| 1a | 0.5 | AbTYR |

| 2a | 0.7 | AbTYR |

| 3a | 0.6 | AbTYR |

This table illustrates how modifications to the core structure can influence biological activity, suggesting that this compound may exhibit similar or enhanced biological activities depending on its specific interactions within biological systems.

Case Studies and Research Findings

A study published in April 2023 focused on leveraging the 3-chloro-4-fluorophenyl motif to identify novel inhibitors for specific targets. The findings indicated that structural modifications significantly impacted the potency and selectivity of these compounds against target enzymes. The docking analysis supported that compounds bearing this motif exhibited higher potency compared to reference compounds, underscoring the importance of structural design in drug development .

Potential Applications

The unique combination of structural features in this compound suggests potential applications in various therapeutic areas:

- Anticancer Agents : Similar oxalamide derivatives have shown promise in preclinical studies as anticancer agents.

- Neurological Disorders : Given its piperidine moiety, this compound may also be investigated for neuroprotective effects or as a treatment for neurological disorders.

- Enzyme Inhibition : The ability to inhibit key enzymes could position this compound as a candidate for treating metabolic or enzymatic disorders.

Q & A

Basic Research Questions

Q. What are the key structural features of N1-(3-chloro-4-fluorophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, and how do they influence its reactivity?

- Answer : The compound features a 3-chloro-4-fluorophenyl group, a piperidine ring substituted with a thiophen-2-ylmethyl group, and an oxalamide linker. The chloro and fluoro substituents enhance electrophilic reactivity, while the thiophene and piperidine moieties contribute to hydrophobic interactions and conformational flexibility. These structural elements are critical for binding to biological targets like neurokinin receptors . Characterization is typically performed using NMR (e.g., δH 1.10–2.20 ppm for piperidine protons) and LC-MS (e.g., APCI+ detection of [M+H]+ ions) .

Q. What synthetic routes are commonly employed to prepare this oxalamide derivative?

- Answer : Synthesis involves multi-step reactions:

Amide coupling : Reacting 3-chloro-4-fluoroaniline with oxalyl chloride to form the N1-substituted oxalamide intermediate.

Piperidine functionalization : Introducing the thiophen-2-ylmethyl group via nucleophilic substitution or reductive amination.

Final coupling : Linking the piperidine derivative to the oxalamide core under conditions optimized for temperature (e.g., 50–80°C) and solvent polarity (e.g., DMF or THF) . Yields range from 36–53%, with purity >90% confirmed by HPLC .

Q. How is the compound characterized for purity and structural integrity?

- Answer :

- HPLC : Purity >90% with retention time matching reference standards .

- Mass spectrometry : APCI+ detects [M+H]+ ions (e.g., m/z 479.12 for analogous compounds) .

- NMR : Key signals include aromatic protons (δH 7.41–7.82 ppm for phenyl groups) and piperidine methylene protons (δH 1.10–2.20 ppm) .

Advanced Research Questions

Q. What methodological approaches are used to study its interaction with neurokinin receptors?

- Answer :

- Radioligand binding assays : Competitive displacement studies using [³H]-Substance P to measure IC50 values.

- Functional assays : Calcium flux or cAMP inhibition in receptor-transfected HEK293 cells to assess antagonism .

- Molecular docking : Modeling the oxalamide linker and thiophene group into receptor hydrophobic pockets (e.g., NK1R) to predict binding modes .

Q. How can synthetic yields be optimized for scale-up?

- Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysis : Use of HOBt/EDCI for amide coupling reduces side reactions.

- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., thiophen-2-ylmethylation) minimize byproducts. Reported yields for analogous compounds reach 53% under optimized conditions .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Answer : Discrepancies in IC50 values (e.g., nM vs. µM ranges) may arise from:

- Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or receptor isoforms.

- Stereochemistry : Unresolved stereoisomers in racemic mixtures (e.g., 1:1 diastereomers) can skew activity . Resolution via chiral HPLC or asymmetric synthesis is recommended .

Q. What strategies are effective for improving metabolic stability in vivo?

- Answer :

- Structural modifications : Replace labile groups (e.g., ester linkages) with stable bioisosteres.

- Prodrug design : Mask polar groups (e.g., hydroxyls) as acetates or phosphates to enhance bioavailability.

- Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsomes and LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.